1-(4-Fluorophenyl)-3-(5-methylpyridin-2-yl)urea
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Overview
Description
1-(4-Fluorophenyl)-3-(5-methylpyridin-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a fluorophenyl group and a methylpyridinyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(5-methylpyridin-2-yl)urea typically involves the reaction of 4-fluoroaniline with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired urea derivative. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(5-methylpyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Nucleophiles such as amines, thiols; solvents like ethanol or acetonitrile
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(5-methylpyridin-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(5-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(5-methylpyridin-2-yl)urea: Similar structure with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-3-(5-methylpyridin-2-yl)urea: Similar structure with a bromine atom instead of fluorine.
1-(4-Methylphenyl)-3-(5-methylpyridin-2-yl)urea: Similar structure with a methyl group instead of fluorine.
Uniqueness
1-(4-Fluorophenyl)-3-(5-methylpyridin-2-yl)urea is unique due to the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-2-7-12(15-8-9)17-13(18)16-11-5-3-10(14)4-6-11/h2-8H,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTWJTASNNQAAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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